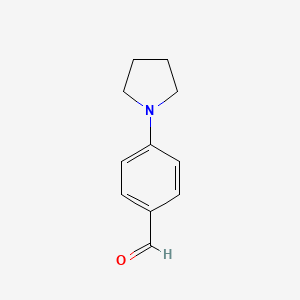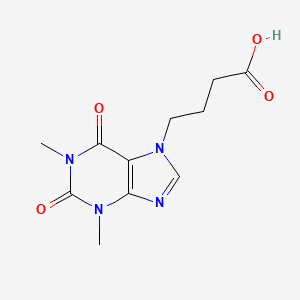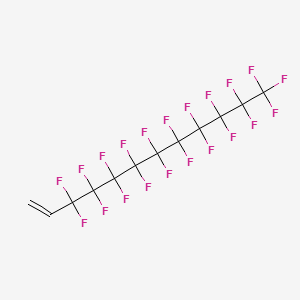
1h,1h,2h-Perfluoro-1-dodecene
Vue d'ensemble
Description
1H,1H,2H-Perfluoro-1-dodecene is a chemical compound with the molecular formula C12H3F21 . It has a molecular weight of 546.12 .
Molecular Structure Analysis
The molecular structure of 1H,1H,2H-Perfluoro-1-dodecene consists of a dodecene (12 carbon atoms) where most of the hydrogen atoms have been replaced by fluorine . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
1H,1H,2H-Perfluoro-1-dodecene has a density of 1.6±0.1 g/cm3, a boiling point of 184.9±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has a molar refractivity of 60.5±0.3 cm3, and a molar volume of 336.6±3.0 cm3 .Applications De Recherche Scientifique
Super-Hydrophobic and Oleophobic Fluorocarbon Films
1H,1H,2H-Perfluoro-1-dodecene has been utilized in the creation of fluorocarbon films, characterized by their super-hydrophobic and oleophobic properties. These films are deposited using a radio frequency glow discharge process, resulting in coatings that exhibit excellent water and oil repellency. The films' composition predominantly comprises perfluoromethylene (CF2) species, which contribute to their low surface energy and repelling characteristics. This application finds relevance in materials engineering, particularly in the development of surfaces that resist water and oil, enhancing durability and cleanliness (Laguardia et al., 2007).
Hydroformylation of 1-Dodecene
In the field of chemical engineering, 1H,1H,2H-Perfluoro-1-dodecene has been studied in the context of the hydroformylation process. This process involves the addition of a formyl group (CHO) to 1-dodecene, catalyzed by a rhodium-biphephos catalyst complex within a thermomorphic multicomponent solvent system. The kinetics and mechanistic aspects of this reaction are critical for understanding and optimizing the production of aldehydes, an essential intermediate in various industrial chemical processes (Kiedorf et al., 2014).
Synthesis of 1H,1H,2H-Heptadecafluorodecene
Research has been conducted on synthesizing 1H,1H,2H-Heptadecafluorodecene using perfluorooctyl iodide and ethylene. The study focused on optimizing factors like solvent types, raw material configuration, concentration, and reaction time. This synthesis is significant in producing fluorinated compounds, which are essential in various industrial and pharmaceutical applications due to their unique chemical properties (Wang et al., 2013).
Solvent Effects in Nanoparticle Synthesis
1H,1H,2H-Perfluoro-1-dodecene has been used as part of a solvent system in the microwave-assisted synthesis of germanium nanoparticles. The concentration of 1-dodecene in the solvent mixture influences the size and crystallinity of the nanoparticles formed, demonstrating its importance in nanotechnology for controlling particle characteristics during synthesis (Bernard et al., 2018).
Use in Synthetic Lubricants
1H,1H,2H-Perfluoro-1-dodecene has been implicated in the synthesis of synthetic lubricants. The Cr-catalyzed trimerization of 1-dodecene, for instance, results in the selective production of C30 and C36 olefins, which upon hydrogenation, display desirable viscosity indices for use in automotive lubricants (Wasserscheid et al., 2001).
Safety And Hazards
When handling 1H,1H,2H-Perfluoro-1-dodecene, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers 1H,1H,2H-Perfluoro-1-dodecene has been cited in reputable papers . For more detailed information, you may want to look up these papers.
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHSAVGOZUCXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH=CH2, C12H3F21 | |
| Record name | 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184471 | |
| Record name | (Perfluorodecyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h,2h-Perfluoro-1-dodecene | |
CAS RN |
30389-25-4 | |
| Record name | 1H,1H,2H-Perfluoro-1-dodecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluorodecyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



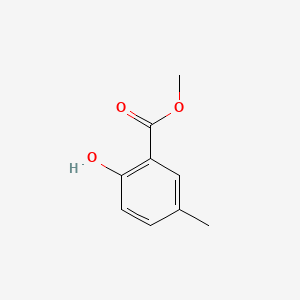
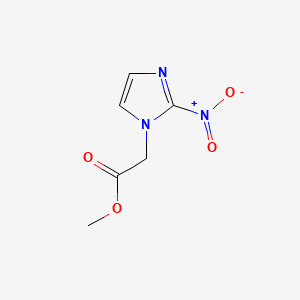
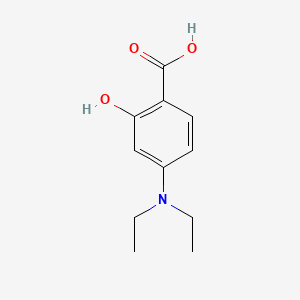
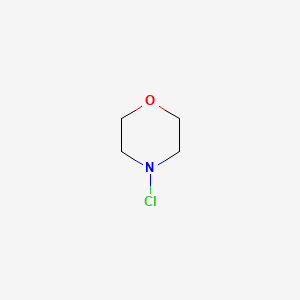
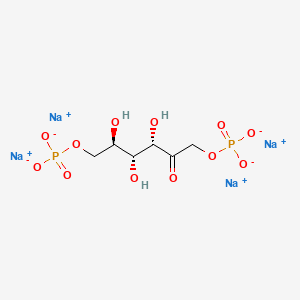
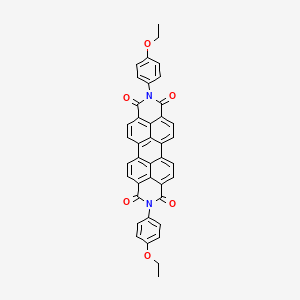
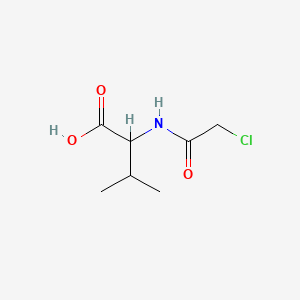
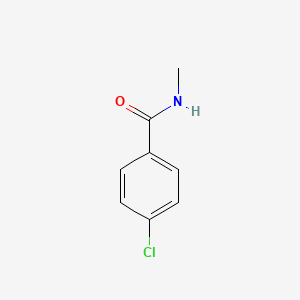
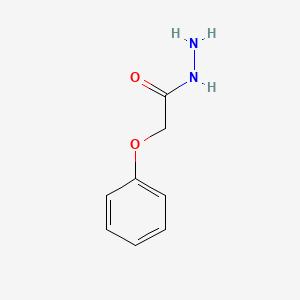
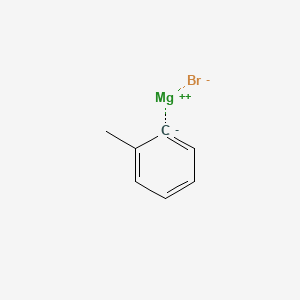

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
